molecular formula C11H8N2O3 B2849922 8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid CAS No. 1369318-81-9

8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid

Cat. No.: B2849922
CAS No.: 1369318-81-9
M. Wt: 216.196
InChI Key: WYZNXVXSPMXJFX-UHFFFAOYSA-N
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Description

8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the fusion of an imidazole ring with a benzoxazine ring, which imparts distinct chemical and physical properties.

Scientific Research Applications

8-Oxa-2,4-diazatricyclo[740

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphorous oxychloride and dimethyl formamide for Vilsmeyer formylation, followed by reduction with sodium borohydride . This method allows for the formation of the imidazo-benzoxazine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions and using appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

IUPAC Name

4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)10-8-5-16-9-4-2-1-3-7(9)13(8)6-12-10/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNXVXSPMXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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